6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. In
Mechanism of Action
The mechanism of action of 6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine is not fully understood. However, studies have suggested that it may exert its anti-tumor effects through the inhibition of specific signaling pathways involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine has also been shown to exhibit anti-inflammatory and anti-angiogenic effects. These properties make it a promising candidate for the treatment of various inflammatory and angiogenic diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine is its high potency and selectivity towards cancer cells. However, its low solubility and stability in aqueous solutions can pose challenges for its use in lab experiments.
Future Directions
The potential applications of 6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine are vast and diverse. Future studies could focus on investigating its efficacy in combination with other anti-cancer agents, its pharmacokinetics and pharmacodynamics, and its potential applications in other diseases beyond cancer. Furthermore, the development of novel synthesis methods that address its solubility and stability issues could further enhance its potential for drug discovery and development.
In conclusion, 6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine is a promising chemical compound with potential applications in drug discovery and development. Its unique chemical structure and potent anti-tumor activity make it an attractive candidate for further research and development.
Synthesis Methods
The synthesis of 6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine involves a multi-step process that begins with the reaction of tert-butyl 4-pyridylacetate with 6-bromo-1H-imidazo[4,5-b]pyridine. The resulting intermediate is then subjected to a series of reactions involving the use of various reagents and solvents, ultimately leading to the formation of the final product.
Scientific Research Applications
The unique chemical structure of 6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine makes it a promising candidate for drug discovery and development. Several studies have investigated its potential applications in cancer treatment, as it has been shown to exhibit potent anti-tumor activity in vitro and in vivo.
properties
IUPAC Name |
6-bromo-N-tert-butyl-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4/c1-16(2,3)20-15-14(11-6-8-18-9-7-11)19-13-5-4-12(17)10-21(13)15/h4-10,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRDXJAKYCEFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(N=C2N1C=C(C=C2)Br)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-tert-butyl-2-(pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine |
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